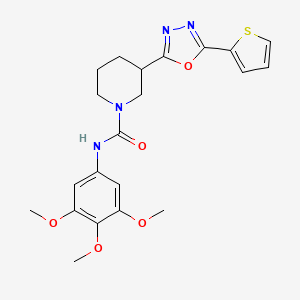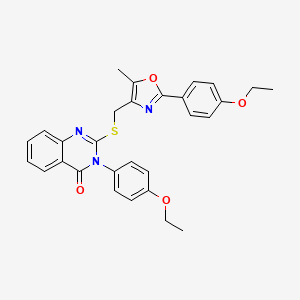
3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O4S and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Quinazolin-4(3H)-ones are a class of heterocyclic compounds known for their versatile biological activities. The compound 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, belonging to this class, might be expected to exhibit similar properties based on the activities of related structures. Research has shown that various quinazolinone derivatives possess significant analgesic, anti-inflammatory, and antimicrobial properties, making them potential candidates for drug development in these areas.
For instance, studies on related quinazolinone compounds have highlighted their analgesic activity, where synthesized derivatives exhibited significant reduction in pain response in animal models, suggesting potential applications in pain management (Osarumwense Peter Osarodion, 2023). Additionally, other quinazolinone derivatives have been noted for their anti-inflammatory activities, indicating their usefulness in treating inflammatory conditions (V. Alagarsamy et al., 2011).
The antimicrobial properties of quinazolinones also highlight their potential in combating various bacterial and fungal infections. Some derivatives have been shown to possess strong antimicrobial activities against a range of pathogens, further underscoring the therapeutic potential of this class of compounds in addressing infectious diseases (B. Dash et al., 2017).
Antihistaminic and Anticancer Activities
Quinazolinone derivatives have also been explored for their antihistaminic properties, which could make them valuable in the treatment of allergic reactions. Some synthesized quinazolinones showed promising H1-antihistaminic activity in preclinical models, indicating their potential as novel antiallergic agents (V. Alagarsamy et al., 2009).
Furthermore, the anticancer activity of certain quinazolinone derivatives, particularly as tubulin polymerization inhibitors and vascular disrupting agents, suggests their application in cancer therapy. These compounds can interfere with the cellular mechanisms of cancer cells, thereby inhibiting their growth and proliferation (Mohsine Driowya et al., 2016).
Corrosion Inhibition and Antioxidant Properties
In addition to their biomedical applications, quinazolinone derivatives have been studied for their corrosion inhibition properties, making them useful in protecting metals from corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (N. Errahmany et al., 2020).
Moreover, some quinazolinone compounds exhibit significant antioxidant properties, which could be harnessed in the development of new antioxidant agents. These properties are important in combating oxidative stress, a factor in many chronic diseases (Janez Mravljak et al., 2021).
Propriétés
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-4-34-22-14-10-20(11-15-22)27-30-26(19(3)36-27)18-37-29-31-25-9-7-6-8-24(25)28(33)32(29)21-12-16-23(17-13-21)35-5-2/h6-17H,4-5,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYWLHTYMWFHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402734.png)
![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)
![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)
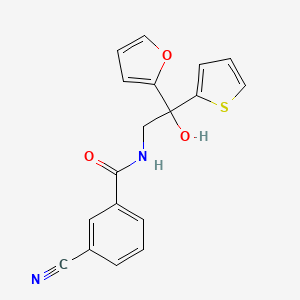
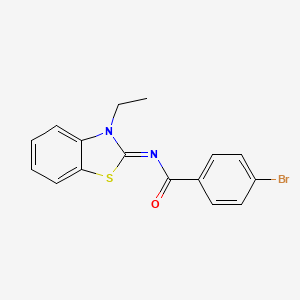

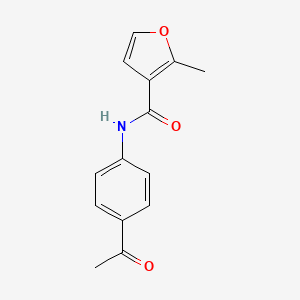
![5-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2402747.png)
![4-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl}benzonitrile](/img/structure/B2402748.png)
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)
![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)
